Volonomycin
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Overview
Description
Volonomycin is a naturally occurring dodecadepsipeptide antibiotic produced by various species of the genus Streptomyces, notably Streptomyces fulvissimus . It is a member of the group of natural neutral ionophores, which are compounds that facilitate the transport of ions across lipid membranes. This compound is highly selective for potassium ions over sodium ions, making it a valuable tool in biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Volonomycin is synthesized through a nonribosomal peptide synthetase (NRPS) pathway. The synthesis involves the assembly of three moles each of L-valine, D-alpha-hydroxyisovaleric acid, D-valine, and L-lactic acid, which are linked alternately to form a 36-membered ring . The reaction conditions typically involve the use of specific enzymes that catalyze the formation of amide and ester bonds, resulting in the cyclic structure of this compound.
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species in a controlled environment. The fermentation process is optimized to maximize the yield of this compound, and the compound is subsequently extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Volonomycin undergoes several types of chemical reactions, including complexation with metal ions, particularly potassium ions. This complexation is highly selective and occurs under mild conditions, making this compound an effective ionophore .
Common Reagents and Conditions: The complexation reactions typically involve the use of potassium salts, such as potassium chloride or potassium perchlorate, in aqueous or organic solvents. The reaction conditions are generally mild, with the complexation occurring at room temperature .
Major Products: The major product of these reactions is the this compound-potassium complex, which is highly stable and can be used in various biochemical applications .
Scientific Research Applications
Volonomycin has a wide range of scientific research applications, including:
Mechanism of Action
Volonomycin functions as a potassium-specific transporter by facilitating the movement of potassium ions through lipid membranes “down” the electrochemical potential gradient . The compound forms a complex with potassium ions, which is then transported across the membrane. This process is highly selective for potassium ions over sodium ions, due to the specific binding interactions between this compound and potassium .
Comparison with Similar Compounds
Volonomycin is unique among ionophores due to its high selectivity for potassium ions. Similar compounds include:
This compound’s unique structure and high selectivity for potassium ions make it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C27H34N2O15S |
---|---|
Molecular Weight |
658.6 g/mol |
IUPAC Name |
3-[6-(acetyloxymethyl)-3-hydroxy-4-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C27H34N2O15S/c1-5-12(29-9-45)26(37)44-21-15(8-40-11(3)30)42-24(27(38)7-13(31)18(28)17(23(27)34)25(35)36)20(33)22(21)43-16-6-14(39-4)19(32)10(2)41-16/h5,10,14-16,19-22,24,28,32-34,38H,6-8H2,1-4H3,(H,35,36)/b12-5-,28-18? |
InChI Key |
JDQIPVJZDQWDSX-ITVONCJVSA-N |
Isomeric SMILES |
C/C=C(/C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)\N=C=S |
Canonical SMILES |
CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S |
Origin of Product |
United States |
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